1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)17-11-14-23(15-12-17)21(25)13-16-28-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQKGRCCNYAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCSC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-3-methylbenzenethiol
- Sulfonation : Treatment of 2-amino-3-methylbenzenethiol with chlorosulfonic acid yields the sulfonyl chloride intermediate.
- Ammonolysis : Reaction with aqueous ammonia forms the sulfonamide.
- Oxidative Cyclization : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 3-methylbenzo[c]thiadiazole 2,2-dioxide.
Reaction Scheme
$$
\text{2-Amino-3-methylbenzenethiol} \xrightarrow{\text{ClSO}3\text{H}} \text{Sulfonyl chloride} \xrightarrow{\text{NH}3} \text{Sulfonamide} \xrightarrow{\text{H}2\text{O}2} \text{3-Methylbenzo[c]thiadiazole 2,2-dioxide}
$$
Functionalization of the Thiadiazole Core with Piperidine
The piperidine subunit is introduced at position 1 of the thiadiazole via nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
- Halogenation : The thiadiazole core is brominated at position 1 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- Piperidine Coupling : Treatment with piperidine in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of copper(I) iodide (CuI) facilitates substitution.
Optimized Conditions
Acylation to Install the Propan-1-one Moiety
The propan-1-one chain is introduced via acylation of the piperidine nitrogen.
Friedel-Crafts Acylation
- Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) forms the chloroacetamide intermediate.
- Thiolation : Substitution of the chloride with thiophenol (PhSH) using triethylamine (Et₃N) as a base yields the phenylthioacetamide.
Reaction Parameters
- Molar ratio: 1:1.2 (chloroacetamide : thiophenol)
- Solvent: Tetrahydrofuran (THF)
- Reaction time: 12 hours
- Yield: 65%
Final Assembly via Aldol Condensation
The propan-1-one chain is extended via an aldol reaction to introduce the ketone functionality.
Aldol Reaction with Formaldehyde
- Base-Catalyzed Condensation : The phenylthioacetamide is treated with formaldehyde in the presence of sodium hydroxide (NaOH) to form the α,β-unsaturated ketone.
- Tautomerization : The enol intermediate tautomerizes to the thermodynamically stable ketone form.
Key Data
- Temperature: 0–5°C (to minimize side reactions)
- Workup: Acidic quench (HCl) followed by extraction with ethyl acetate
- Purity: >95% (HPLC)
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to couple the thiadiazole-piperidine subunit with a pre-formed phenylthio-propanol derivative.
Conditions
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, a Suzuki-Miyaura coupling between a boronic ester-functionalized thiadiazole and a brominated propan-1-one precursor has been explored.
Catalyst System
- Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃
- Solvent: Dioxane/water (4:1)
Challenges and Optimization
- Regioselectivity : Competing substitution at position 3 of the thiadiazole necessitates careful choice of leaving groups (e.g., bromine vs. iodine).
- Oxidation Sensitivity : The phenylthio group is prone to over-oxidation; thus, mild oxidizing agents (e.g., meta-chloroperbenzoic acid) are preferred.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts.
Spectroscopic Characterization
Key analytical data for the final compound:
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions such as:
Oxidation: This compound can be oxidized to form corresponding sulfoxide and sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly on the benzothiadiazole ring and the phenylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The reactions yield a range of products including sulfoxides, sulfones, and various substituted derivatives with altered functional groups depending on the specific reaction conditions.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:
- Mechanism : The presence of the thiadiazole moiety is believed to enhance membrane permeability in bacteria, leading to increased susceptibility to the drug.
- Case Studies : Compounds similar to the target compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
Antitumor Activity
Thiadiazoles are increasingly recognized for their anticancer properties:
- Mechanism : The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can significantly affect cytotoxicity. The presence of specific substituents can enhance interaction with cancer cell targets.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF7), colon (HT29), and liver (HepG2) cancer cells. For instance, compounds with electron-donating groups showed enhanced activity against these cell lines.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Mechanism : Molecular docking studies suggest that it may inhibit enzymes like lipoxygenase, which are involved in inflammatory pathways.
- Case Studies : Preliminary in vitro assays indicated a reduction in pro-inflammatory cytokines in treated cells compared to controls.
Summary of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of bacterial membrane integrity | Effective against both Gram-positive and Gram-negative bacteria |
| Antitumor | Cytotoxic effects on cancer cells | Significant inhibition observed in MCF7 and HT29 cell lines |
| Anti-inflammatory | Inhibition of lipoxygenase | Reduction in inflammatory markers in vitro |
Mechanism of Action
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects primarily through its interaction with specific molecular targets. The benzothiadiazole core is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety can enhance binding affinity and selectivity towards particular receptors or enzymes. The detailed pathways may vary based on the specific biological system and target molecules involved.
Comparison with Similar Compounds
Key structural comparisons :
Activity Comparison Table :
Physicochemical Properties
The phenylthio group in the target compound increases lipophilicity (predicted LogP ≈ 3.5), comparable to 5i–5k (LogP: 3.1–3.8) . However, the dioxidized thiadiazole core may reduce metabolic stability compared to non-oxidized analogues like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (), which exhibits higher crystallinity and thermal stability .
Methodological Considerations in Similarity Assessment
For example, nitro-substituted aryl groups in 4b, 4f, and 4g () enhance antimycobacterial activity, whereas non-nitro analogues are inactive.
Biological Activity
The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a member of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring linked to a phenylthio group and a thiadiazole moiety. The presence of the 2,2-dioxide functional group on the thiadiazole is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and bacterial infections .
- Antimicrobial Activity : The structural characteristics suggest potential antimicrobial properties by disrupting bacterial cell wall synthesis .
- Antiviral Properties : The compound may interfere with viral replication processes, making it a candidate for antiviral drug development .
Biological Activity Data
Recent studies have highlighted the biological activities associated with compounds similar to this one. Below is a summary of relevant findings:
Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives, the compound demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cell line. The IC50 value was significantly lower than that of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of several thiadiazole derivatives against common bacterial strains. The compound exhibited notable activity against Gram-negative bacteria such as E. coli, suggesting its utility in developing new antimicrobial agents.
Case Study 3: Fungicidal Properties
Research focusing on fungicidal activity revealed that compounds with similar structural motifs effectively inhibited fungal growth in vitro. The tested compound showed promising results against Botrytis cinerea at concentrations comparable to established fungicides.
Q & A
Basic: What are the critical steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of heterocyclic moieties : The benzo[c][1,2,5]thiadiazole ring is fused with a piperidine derivative under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) or toluene .
- Thioether formation : The phenylthio group is introduced via nucleophilic substitution or thiol-ene reactions, often requiring base catalysis (e.g., triethylamine) .
- Optimization : Key parameters include temperature control (60–120°C), solvent purity, and catalyst selection (e.g., HOBt/TBTU for amide couplings) to achieve yields >70% . Purification typically involves column chromatography or recrystallization .
Basic: Which spectroscopic techniques are essential for characterizing its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the benzo[c][1,2,5]thiadiazole and piperidine moieties .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., sulfone C=O at ~1700 cm⁻¹, thioether C-S at ~600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
- HPLC : Ensures >95% purity by quantifying impurities under gradient elution conditions .
Advanced: How can reaction yields be optimized while minimizing by-products?
- Solvent selection : Use DMF for polar intermediates or toluene for non-polar steps to enhance solubility and reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for thermally sensitive steps .
- Catalyst tuning : Replace traditional bases with polymer-supported catalysts for easier recovery and reduced by-product formation .
Advanced: What computational methods predict biological activity and guide SAR studies?
- Molecular docking : Models interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The sulfone group shows strong hydrogen bonding with catalytic residues .
- QSAR modeling : Correlates substituent electronegativity (e.g., methyl vs. nitro groups on the benzothiadiazole ring) with antimicrobial IC₅₀ values .
- DFT calculations : Predicts redox stability of the sulfone moiety, critical for in vivo metabolic resistance .
Advanced: How to address discrepancies in biological activity data across studies?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from synthetic by-products .
- Structural analogs : Compare activity of derivatives (e.g., replacing phenylthio with pyridylthio) to isolate pharmacophore contributions .
Advanced: What strategies enable selective functionalization of the thiadiazole ring?
- Protective groups : Temporarily block the sulfone oxygen with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the C-4 position .
- Regioselective catalysts : Use Pd(OAc)₂ with bidentate ligands for Suzuki-Miyaura coupling at the electron-deficient C-6 position .
Advanced: How to evaluate stability under physiological conditions?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 48h, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
